![molecular formula C24H24N4O3S2 B2583657 N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide CAS No. 1251549-67-3](/img/no-structure.png)

N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

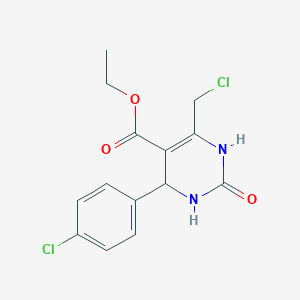

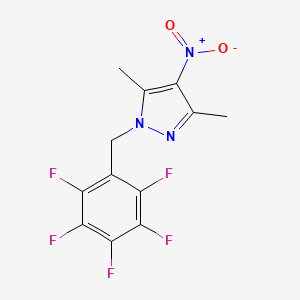

N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C24H24N4O3S2 and its molecular weight is 480.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Heterocyclic N-oxide Derivatives and Their Applications

Heterocyclic N-oxide derivatives, including pyridine and pyrazine compounds, are pivotal in organic synthesis, catalysis, and medicinal chemistry due to their versatility as synthetic intermediates and their biological significance. These compounds have shown potential in forming metal complexes, designing catalysts, asymmetric catalysis and synthesis, alongside medicinal applications. Specifically, some potent N-oxide compounds exhibit anticancer, antibacterial, and anti-inflammatory activities, highlighting their importance in drug development and therapeutic interventions. The diverse functionalities of heterocyclic N-oxide derivatives underscore their utility in advancing chemistry and pharmaceutical sciences, demonstrating their role in facilitating a range of chemical reactions and contributing to the discovery of new therapeutic agents (Li et al., 2019).

Antitubercular Activity of Derivatives

Further exploration into N-substituted derivatives related to pyridine and pyrazine frameworks has shown significant in vitro antitubercular activity against various strains of mycobacteria. Compounds derived from modifications of isoniazid structure, when combined with the N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives, displayed comparable or superior efficacy to isoniazid, one of the primary drugs for tuberculosis treatment. This suggests the potential of such derivatives in enhancing antitubercular drug development, offering a pathway to address drug-resistant strains of tuberculosis through chemical modifications of existing pharmacophores (Asif, 2014).

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide may also interact with various biological targets.

Mode of Action

The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .

Biochemical Pathways

Related compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Similar compounds have shown various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Biochemische Analyse

Biochemical Properties

It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Cellular Effects

Similar compounds have been shown to interact with a variety of enzymes and proteins, inhibiting their activity . These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide in laboratory settings are not yet fully known. Similar compounds have been shown to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not yet fully known. Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. Similar compounds have been shown to interact with various enzymes or cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. Similar compounds have been shown to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not yet fully known. Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide involves the reaction of 3-chlorobenzoyl chloride with 2-amino-3,4-dihydropyrazine-5-carboxamide to form N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]benzamide, which is then reacted with 2-pyridinecarboxylic acid to form the final product.", "Starting Materials": [ "3-chlorobenzoyl chloride", "2-amino-3,4-dihydropyrazine-5-carboxamide", "2-pyridinecarboxylic acid" ], "Reaction": [ "Step 1: 3-chlorobenzoyl chloride is reacted with 2-amino-3,4-dihydropyrazine-5-carboxamide in the presence of a base such as triethylamine to form N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]benzamide.", "Step 2: N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]benzamide is then reacted with 2-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide." ] } | |

CAS-Nummer |

1251549-67-3 |

Molekularformel |

C24H24N4O3S2 |

Molekulargewicht |

480.6 |

IUPAC-Name |

N-(2,5-dimethylphenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C24H24N4O3S2/c1-5-32-23-26-21-20(33-23)22(30)28(17-10-7-14(2)8-11-17)24(31)27(21)13-19(29)25-18-12-15(3)6-9-16(18)4/h6-12H,5,13H2,1-4H3,(H,25,29) |

InChI-Schlüssel |

PXFUFXOTCJTXHX-UHFFFAOYSA-N |

SMILES |

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=CC(=C3)C)C)C4=CC=C(C=C4)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2583575.png)

![N-[4-[2-(2,2-dimethylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2583587.png)

![4-fluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2583593.png)

![4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B2583596.png)

![2-{[(4-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2583597.png)